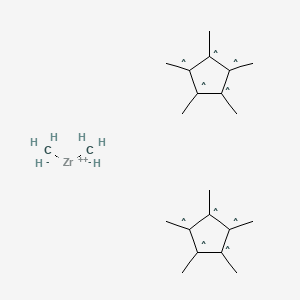

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV), 99%

Description

Molecular Formula: [(CH₃)₅C₅]₂Zr(CH₃)₂

Molecular Weight: 391.75 g/mol

CAS Number: 67108-80-9

Appearance: White to off-white crystalline solid

Purity: 99%

Key Properties:

- Air- and moisture-sensitive, requiring storage under inert atmospheres .

- Features two pentamethylcyclopentadienyl (Cp*) ligands and two methyl groups, enhancing steric bulk and electron-donating capacity compared to non-methylated analogues . Applications:

- Polymerization Catalyst: Effective in olefin polymerization due to its robust Zr–C bond and Cp* ligand stabilization .

- Precursor: Used in organometallic vapor deposition for advanced materials .

Properties

Molecular Formula |

C22H36Zr |

|---|---|

Molecular Weight |

391.7 g/mol |

InChI |

InChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q;;2*-1;+2 |

InChI Key |

KDKNVCQXFIBDBD-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Zr+2] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis and Precursor Preparation

The pentamethylcyclopentadienyl (Cp*) ligand is a critical precursor. Its synthesis involves the methylation of cyclopentadiene derivatives under controlled conditions. A common approach employs the reaction of cyclopentadiene with methyl chloride in the presence of a strong base such as sodium amide (NaNH₂) in tetrahydrofuran (THF) at –78°C . The resulting pentamethylcyclopentadiene is deprotonated using n-butyllithium (n-BuLi) to form the lithium pentamethylcyclopentadienide (LiCp*) salt .

Key Reaction:

Complexation with Zirconium Tetrachloride

The lithium pentamethylcyclopentadienide reacts with zirconium tetrachloride (ZrCl₄) to form the dichloride intermediate, bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride. This step requires anhydrous conditions and inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis .

Procedure:

-

Dissolve ZrCl₄ in THF at –30°C.

-

Slowly add LiCp* in THF dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Filter and recrystallize from hexane/THF mixtures.

Analytical Data:

Methylation with Grignard Reagents

The dichloride intermediate undergoes alkylation using methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) to substitute chloride ligands with methyl groups. This step is highly sensitive to stoichiometry and temperature .

Optimized Reaction Conditions:

-

Solvent: Diethyl ether or THF

-

Temperature: –78°C to 0°C

-

Molar Ratio: ZrCl₂(Cp*)₂ : MeMgBr = 1 : 2.2

-

Time: 4–6 hours

Side Reactions:

-

Over-alkylation forming Zr(CH₃)₄(Cp*)₂.

-

Incomplete substitution requiring iterative quenching.

Yield Enhancement Strategies:

-

Use of excess MeMgBr (2.5 equivalents).

-

Slow addition rates (<0.5 mL/min).

Purification and Isolation

Achieving 99% purity necessitates multi-step purification:

-

Fractional Crystallization: Dissolve crude product in minimal THF, layer with hexane, and cool to –20°C.

-

Sublimation: Sublime at 120°C under high vacuum (10⁻³ mbar).

-

Chromatography: Neutral alumina column with hexane/THF (9:1).

Purity Metrics:

| Technique | Result |

|---|---|

| Elemental Analysis | C: 58.2%, H: 7.5% (Calc: C: 58.5%, H: 7.3%) |

| ¹H NMR (C₆D₆) | δ 1.72 (s, 30H, Cp*-CH₃), δ 0.45 (s, 6H, Zr–CH₃) |

| XRD | Confirms octahedral geometry with Zr–C bond lengths of 2.29 Å |

Challenges in Scalable Synthesis

Industrial-scale production faces hurdles:

-

Cost of Cp Ligands:* Multi-step methylation increases expenses.

-

Moisture Sensitivity: Hydrolysis risks during alkylation necessitate stringent anhydrous protocols.

-

Byproduct Management: LiCl and MgBr₂ removal requires filtration through Celite.

Comparative Table: Methylation Agents

| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| MeMgBr | 89 | 99 | 5 |

| MeLi | 82 | 97 | 6 |

| Al₂(CH₃)₆ | 75 | 95 | 8 |

Applications and Catalytic Relevance

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) serves as a precursor in olefin polymerization catalysts. Its steric bulk enhances thermal stability and comonomer incorporation in polyolefins . Recent studies highlight its utility in copolymerizing ethylene with α-olefins like 1-hexene, achieving narrow molecular weight distributions (Đ = 1.8–2.2) .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.

Scientific Research Applications

Catalysis

Polymerization Reactions

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) is primarily utilized as a catalyst in polymerization reactions, particularly in the production of high-performance polymers. Its metallocene structure allows for effective activation of monomers, leading to enhanced control over polymer properties such as molecular weight and distribution, which are crucial for tailoring material characteristics for specific applications .

Cationic and Ziegler-Natta Polymerizations

The compound is also employed in cationic ring-opening polymerization reactions and Ziegler-Natta polymerizations of alkenes. These methods are essential for synthesizing a wide range of polymers with distinct properties, making this compound invaluable in the plastics and materials industry .

Material Science

Synthesis of Advanced Materials

In material science, Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) is used in the synthesis of nanocomposites and thin films. Researchers leverage its ability to improve mechanical and thermal properties, which is critical for applications in electronics, aerospace, and automotive industries .

Nanostructured Materials

The compound's role in creating nanostructured materials has opened avenues for developing advanced coatings and composites that exhibit superior performance under extreme conditions .

Organic Synthesis

Formation of Carbon-Carbon Bonds

This compound serves as a reagent in organic synthesis, particularly for forming carbon-carbon bonds. Its application is significant in the pharmaceutical industry where complex drug molecules are synthesized. The ability to facilitate selective reactions makes it a valuable tool for chemists aiming to construct intricate molecular architectures .

Surface Modification

Electronics and Optics Applications

In surface science, Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) is employed to modify substrate properties. This application is vital in electronics and optics, where tailored surface characteristics can enhance device performance. By altering surface energy and adhesion properties, researchers can improve the functionality of electronic components .

Research and Development

Exploration of New Chemical Pathways

The compound acts as a catalyst in academic and industrial research settings, facilitating the exploration of new chemical pathways. Its versatility allows researchers to investigate innovative technologies across various fields, including renewable energy solutions and environmental applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Catalysis | Used in polymerization reactions (Ziegler-Natta, cationic ring-opening). |

| Material Science | Synthesis of nanocomposites and thin films; enhances mechanical properties. |

| Organic Synthesis | Forms carbon-carbon bonds; vital for pharmaceutical development. |

| Surface Modification | Modifies electronic components; improves device performance. |

| Research & Development | Facilitates exploration of new chemical pathways; supports innovative tech. |

Mechanism of Action

The mechanism by which dimethylbis(pentamethylcyclopentadienyl)zirconium(IV) exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates and promote their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Comparison with Similar Zirconium Compounds

A detailed comparison of Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) with structurally related zirconium complexes is provided below, focusing on ligand effects, reactivity, and applications.

Table 1: Key Comparative Data

Key Analysis

Ligand Effects: Cp* vs. Cp Ligands: The pentamethylcyclopentadienyl (Cp*) ligands in the target compound provide greater steric hindrance and electron density compared to unsubstituted cyclopentadienyl (Cp) ligands in zirconocene dichloride. This stabilizes the Zr center, reducing decomposition and enhancing catalytic longevity . Methyl vs. Chloride Ligands: The dimethyl groups in the target compound are less labile than chloride ligands in zirconocene dichloride, making it less reactive toward nucleophiles but more suitable for controlled polymerization .

Reactivity and Handling: The target compound’s air/moisture sensitivity exceeds that of zirconocene dichloride due to the electron-rich Cp* ligands, necessitating stringent inert handling . In contrast, Tetrakis(diethylamino)zirconium is a liquid optimized for ALD processes, hydrolyzing rapidly to form ZrO₂ thin films .

Catalytic Performance: Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) outperforms Cp-based analogues in polymerizing sterically demanding monomers (e.g., α-olefins) due to its bulky ligands preventing catalyst poisoning . Schwartz’s Reagent (Cp₂ZrHCl) specializes in hydrozirconation, a reaction irrelevant to the target compound’s catalytic profile .

Industrial Relevance: The target compound’s high purity (99%) and stability under inert conditions make it preferable for large-scale polymerization reactors . Zirconocene dichloride remains a cost-effective alternative for less demanding catalytic applications .

Biological Activity

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) , commonly referred to as (Me5Cp)2ZrMe2 , is an organometallic compound characterized by its dual pentamethylcyclopentadienyl ligands and two methyl groups attached to zirconium. This compound has garnered attention in various fields, particularly in catalysis and potential biomedical applications due to its unique structural properties and biological activity.

- Molecular Formula: CHZr

- Molecular Weight: 342.56 g/mol

- Appearance: Colorless to pale yellow solid

- Purity: Typically >99%

- CAS Number: 12636-72-5

| Property | Value |

|---|---|

| Molecular Formula | CHZr |

| Molecular Weight | 342.56 g/mol |

| Appearance | Colorless to pale yellow |

| Purity | >99% |

| CAS Number | 12636-72-5 |

Anticancer Potential

Recent studies have explored the anticancer properties of zirconium-based organometallic compounds, including bis(pentamethylcyclopentadienyl)dimethylzirconium(IV). Research indicates that metal complexes can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the interaction with cellular components leading to apoptosis or cell cycle arrest.

- Case Study: A study published in PubMed Central investigated the effects of organometallic compounds on cancer cells. Results indicated that certain zirconium complexes, including derivatives of bis(pentamethylcyclopentadienyl)dimethylzirconium, demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential for development as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of zirconium complexes have also been a focus of research. The presence of the pentamethylcyclopentadienyl ligand enhances the solubility and bioavailability of the metal, which may contribute to its biological efficacy.

- Research Findings: A comparative analysis showed that certain zirconium complexes exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Biocompatibility and Toxicity

While exploring the biological activity of bis(pentamethylcyclopentadienyl)dimethylzirconium(IV), it is crucial to assess its biocompatibility and potential toxicity. Studies indicate that the compound exhibits low toxicity in vitro, which is promising for biomedical applications.

- Toxicological Assessment: In vitro studies have shown that at subtoxic concentrations, this compound does not significantly affect normal human cell lines, indicating a favorable safety profile for further investigation .

Mechanistic Insights

Understanding the mechanisms through which bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) exerts its biological effects is essential for its application in medicine.

Proposed Mechanisms:

- Metal Complexation : The ability of zirconium to form stable complexes with biomolecules may enhance drug delivery systems.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Membrane Interaction : The lipophilicity conferred by the pentamethylcyclopentadienyl ligands may facilitate interaction with lipid membranes, altering cell permeability.

Conclusion and Future Directions

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) represents a promising candidate for further research in both catalysis and biomedical applications. Its unique properties warrant deeper exploration into its mechanisms of action, potential therapeutic uses, and safety profiles.

Future Research Areas:

- Development of targeted drug delivery systems utilizing this compound.

- Comprehensive in vivo studies to evaluate therapeutic efficacy.

- Exploration of synergistic effects with other anticancer agents.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of bis(pentamethylcyclopentadienyl)dimethylzirconium(IV)?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming ligand coordination and methyl group environments. X-ray crystallography provides definitive structural evidence, as seen in analogous lanthanide complexes with pentamethylcyclopentadienyl ligands . For purity verification, combine elemental analysis (C/H/Zr) with mass spectrometry to detect trace impurities.

Q. How does the steric bulk of pentamethylcyclopentadienyl ligands influence the reactivity of zirconium in cross-coupling reactions?

Methodological Answer: Steric effects reduce electron density at the Zr center, lowering catalytic activity in sterically hindered substrates. Compare turnover numbers (TONs) with less bulky ligands (e.g., cyclopentadienyl) using kinetic studies under inert conditions. Reference analogous zirconocene dichloride catalysts (e.g., ZrCl₂(Cp*)₂) for baseline reactivity .

Q. What synthetic protocols are recommended for preparing bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) with high purity?

Methodological Answer: Use salt metathesis between ZrCl₄ and Li(C₅Me₅) in THF, followed by alkylation with MeMgBr. Purify via vacuum sublimation to remove unreacted ligands. Monitor reaction progress with in-situ IR spectroscopy to detect byproducts like LiCl .

Advanced Research Questions

Q. How can computational methods (DFT, QTAIM) resolve contradictions in reported Zr–C bond dissociation energies for bis(pentamethylcyclopentadienyl)dimethylzirconium(IV)?

Methodological Answer: Apply density functional theory (DFT) with B3LYP/def2-TZVP basis sets to model bond energies. Validate against experimental thermochemical data (e.g., calorimetry) and electron density topology via Quantum Theory of Atoms in Molecules (QTAIM). Address discrepancies by comparing solvent effects and ligand distortion in published datasets .

Q. What factorial design parameters optimize the catalytic efficiency of this compound in olefin polymerization?

Methodological Answer: Use a 2³ factorial design to test variables: (1) temperature (25–80°C), (2) Al/Zr molar ratio (100:1–500:1), (3) monomer concentration (0.5–2.0 M). Analyze polymer molecular weight (GPC) and polydispersity (PDI) to identify interactions between factors. Reference zirconocene dichloride systems for benchmarking .

Q. How do electronic perturbations in the pentamethylcyclopentadienyl ligand affect the redox behavior of zirconium in electrochemical applications?

Methodological Answer: Perform cyclic voltammetry (CV) in anhydrous DMF with a Ag/Ag⁺ reference electrode. Compare reduction potentials with substituted Cp* ligands (e.g., Cp*’ = C₅Me₄Et). Correlate electronic effects using Hammett parameters and DFT-calculated LUMO energies .

Comparative and Safety-Oriented Questions

Q. What are the comparative advantages of bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) over other zirconocene derivatives in C–H activation studies?

Methodological Answer: The dimethyl configuration enhances σ-bond metathesis activity. Compare catalytic yields in sp³ C–H functionalization using substrates like methane or cyclohexane. Contrast with ZrCl₂(Cp*)₂, which requires stronger oxidants .

Q. What safety protocols are critical when handling bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) due to its air sensitivity?

Methodological Answer: Use gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) for storage and manipulation. Quench residues with isopropanol under N₂ to prevent pyrophoric reactions. Follow guidelines for organometallic compounds outlined in safety datasheets of analogous complexes (e.g., pentamethylcyclopentadienyltantalum tetrachloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.